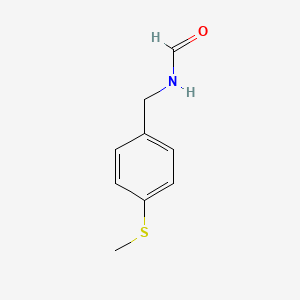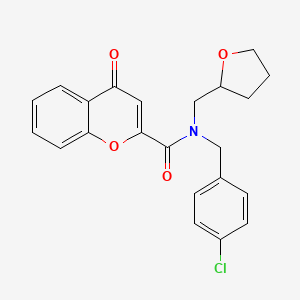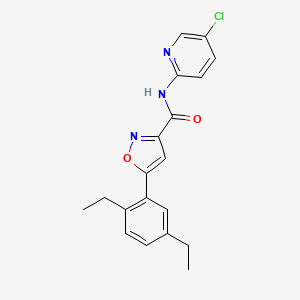![molecular formula C19H13FN4O4S B12198993 N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B12198993.png)
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including oxadiazole, thiazolidine, and fluorophenyl moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multi-step organic reactions. One common method includes the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include POCl3 for cyclization, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole-5-carboxylic acid: Shares the oxadiazole moiety but differs in other functional groups.
Benzo[c][1,2,5]thiadiazole derivatives: Similar in structure but contain sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is unique due to its combination of oxadiazole, thiazolidine, and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13FN4O4S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H13FN4O4S/c20-12-5-2-1-4-11(12)10-15-18(26)24(19(27)29-15)9-8-16(25)21-13-6-3-7-14-17(13)23-28-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10- |
InChI Key |
XRYMLQYPPOMKNA-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198910.png)
![(2E)-3-(furan-2-yl)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B12198913.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B12198923.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12198926.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide](/img/structure/B12198939.png)

![N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12198953.png)



![3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole](/img/structure/B12198966.png)
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12198980.png)

![(4Z)-5-methyl-2-phenyl-4-({1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12198986.png)
